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Compound of Interest

Compound Name: 6-Bromo-2-methylpyridin-3-ol

Cat. No.: B051049 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 6-Bromo-2-methylpyridin-3-ol, a key intermediate in pharmaceutical and materials

science research. The document, intended for researchers, scientists, and professionals in

drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 6-Bromo-2-
methylpyridin-3-ol.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.15 Singlet (s) 3H -CH3

7.15 Doublet (d) 1H Ar-H

7.20 Doublet (d) 1H Ar-H

10.1 Singlet (s) 1H -OH
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Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~17-25 -CH3

~110-125 Ar-C-Br

~120-135 Ar-CH

~140-155 Ar-C-OH

~145-160 Ar-C-CH3

~150-165 Ar-C (adjacent to N)

Note: Predicted values based on typical chemical shifts for substituted pyridines.

Table 3: IR Spectroscopic Data

Wavenumber (cm-1) Intensity Assignment

~3400-3100 Broad O-H stretch (phenolic)

~3100-3000 Medium C-H stretch (aromatic)

~2950-2850 Medium C-H stretch (methyl)

~1600-1550 Strong C=C stretch (aromatic ring)

~1470-1430 Strong C=C stretch (aromatic ring)

~1300-1200 Strong C-O stretch (phenolic)

~1100-1000 Medium C-N stretch

~700-600 Strong C-Br stretch

Table 4: Mass Spectrometry Data
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m/z Ion

188.03 [M+H]+

Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Spectroscopy: The 1H NMR spectrum was recorded on a 400 MHz spectrometer. A

sample of 6-Bromo-2-methylpyridin-3-ol (approximately 5-10 mg) was dissolved in 0.5 mL of

deuterated dimethyl sulfoxide (DMSO-d6). The spectrum was acquired at room temperature,

and the chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.

13C NMR Spectroscopy: The 13C NMR spectrum is typically recorded on a 100 MHz

spectrometer using the same sample prepared for 1H NMR analysis. A standard proton-

decoupled pulse sequence is used to obtain a spectrum with single lines for each unique

carbon atom. Chemical shifts are referenced to the solvent peak of DMSO-d6 at 39.52 ppm.

Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a Fourier Transform Infrared spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid 6-Bromo-2-
methylpyridin-3-ol was placed directly onto the ATR crystal, and pressure was applied to

ensure good contact. The spectrum was recorded in the range of 4000-400 cm-1 with a

resolution of 4 cm-1. A background spectrum of the clean, empty ATR crystal was recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometric analysis was performed using an Atmospheric Pressure Chemical

Ionization (APCI) source coupled to a quadrupole mass analyzer. The sample was dissolved in

a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source via

direct infusion. The analysis was carried out in positive ion mode, and the data was collected

over a mass-to-charge (m/z) range of 50-500.
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Data Acquisition and Analysis Workflow
The following diagram illustrates the workflow for the spectroscopic analysis of 6-Bromo-2-
methylpyridin-3-ol.

Spectroscopic Analysis Workflow for 6-Bromo-2-methylpyridin-3-ol
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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